![molecular formula C10H15NO2S B2525008 4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole CAS No. 2201281-82-3](/img/structure/B2525008.png)
4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational frequencies, and NMR chemical shifts of a methoxyphenyl-imidazole oxide with a thiazole-like structure were investigated using both experimental and theoretical methods, including DFT calculations . Similarly, the molecular geometry, vibrational frequencies, and NMR chemical shifts of a thiazole derivative were determined using Hartree–Fock and DFT methods, which showed good agreement with experimental data . These studies highlight the importance of theoretical calculations in complementing experimental data to understand the molecular structure of thiazole derivatives.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including photooxidation and transformations involving different functional groups. For instance, the photooxidation of thiabendazole, a thiazole derivative, results in multiple products, indicating the reactivity of the thiazole ring under photochemical conditions . Additionally, the synthesis of pyrido[1,2-a]pyrimidinyl thiazole carboxylates from a thiazole derivative demonstrates the versatility of thiazole compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure and substituents. For example, the first and second hyperpolarizability of a thiazole derivative were calculated to assess its potential role in non-linear optics, indicating that electronic properties can be tuned for specific applications . The pyrolysis of a methoxy-dimethylthio-dihydro[1,3,4]oxadiazole, which contains a thiazole-like structure, was studied using photoelectron spectroscopy and DFT calculations, providing insights into the thermal stability and decomposition pathways of such compounds .
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Thiazole derivatives, such as those studied by Gür et al. (2020), have shown significant promise in antimicrobial and antiproliferative activities. The study found certain Schiff bases derived from 1,3,4-thiadiazole compounds exhibiting high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. These compounds also displayed cytotoxicity against cancer cell lines, highlighting their potential in chemotherapy drug development (Gür et al., 2020).
Anti-inflammatory Properties
Research by Falgueyret et al. (1993) identified methoxyalkyl thiazoles as a novel series of selective 5-lipoxygenase inhibitors with anti-inflammatory properties. These findings are crucial for developing new treatments for inflammatory diseases, showcasing the therapeutic potential of thiazole derivatives in inflammation management (Falgueyret et al., 1993).
Photodynamic Therapy for Cancer
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with thiazole derivatives, demonstrating high singlet oxygen quantum yield. These compounds are deemed highly effective for Type II photodynamic therapy applications, indicating their potential use in cancer treatment (Pişkin et al., 2020).
Corrosion Inhibition
Hu et al. (2016) explored the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions. The study demonstrates that thiazole derivatives can provide high corrosion inhibition efficiency, suggesting their application in protecting metals from corrosion in industrial settings (Hu et al., 2016).
Future Directions
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
4,5-dimethyl-2-(oxolan-2-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-8(2)14-10(11-7)13-6-9-4-3-5-12-9/h9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGKYNBULSSLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2524925.png)
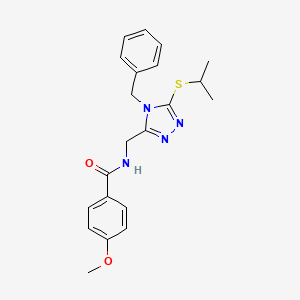
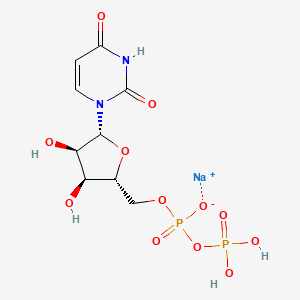
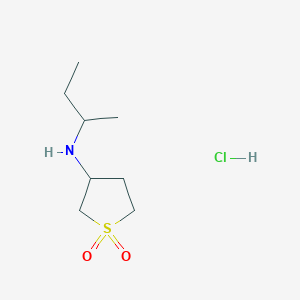
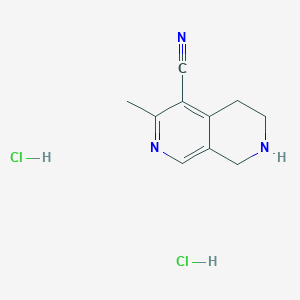
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2524933.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2524934.png)
![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)
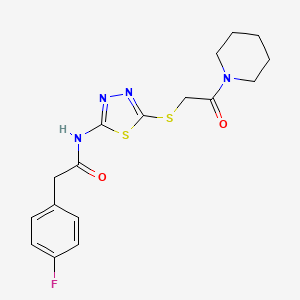
![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2524938.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)
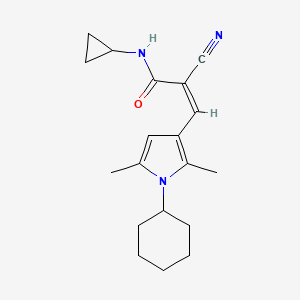
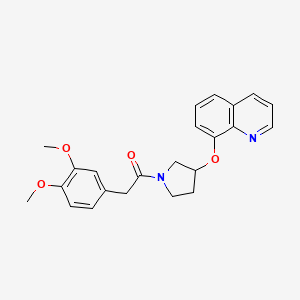
![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)